1-[(2R,3S,4S,5R)-4-benzyloxy-5-(benzyloxymethyl)-5-(fluoromethyl)-3-hydroxy-tetrahydrofuran-2-yl]pyrimidine-2,4-dione
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Overview
Description
1-[(2R,3S,4S,5R)-4-(benzyloxy)-5-[(benzyloxy)methyl]-5-(fluoromethyl)-3-hydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a tetrahydropyrimidine ring fused with a substituted oxolane ring, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3S,4S,5R)-4-(benzyloxy)-5-[(benzyloxy)methyl]-5-(fluoromethyl)-3-hydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxolane ring: This can be achieved through a cyclization reaction involving a suitable diol and a fluoromethylating agent under acidic conditions.
Introduction of benzyloxy groups: Benzylation of the hydroxyl groups is carried out using benzyl bromide in the presence of a base such as sodium hydride.
Construction of the tetrahydropyrimidine ring: This involves a condensation reaction between the oxolane intermediate and a urea derivative under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(2R,3S,4S,5R)-4-(benzyloxy)-5-[(benzyloxy)methyl]-5-(fluoromethyl)-3-hydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the fluoromethyl group, yielding a simpler derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: De-fluorinated oxolane derivatives.
Substitution: Various substituted oxolane and tetrahydropyrimidine derivatives.
Scientific Research Applications
1-[(2R,3S,4S,5R)-4-(benzyloxy)-5-[(benzyloxy)methyl]-5-(fluoromethyl)-3-hydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,4S,5R)-4-(benzyloxy)-5-[(benzyloxy)methyl]-5-(fluoromethyl)-3-hydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluoromethyl group enhances its binding affinity and specificity, making it a potent modulator of biochemical pathways.
Comparison with Similar Compounds
1-[(2R,3S,4S,5R)-4-(benzyloxy)-5-[(benzyloxy)methyl]-3-hydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione: Lacks the fluoromethyl group, resulting in different chemical and biological properties.
1-[(2R,3S,4S,5R)-4-(benzyloxy)-5-(hydroxymethyl)-3-hydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione: Contains a hydroxymethyl group instead of a fluoromethyl group, affecting its reactivity and interactions.
Uniqueness: The presence of the fluoromethyl group in 1-[(2R,3S,4S,5R)-4-(benzyloxy)-5-[(benzyloxy)methyl]-5-(fluoromethyl)-3-hydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione imparts unique chemical and biological properties, such as increased stability and enhanced binding affinity to molecular targets. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H25FN2O6 |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5R)-5-(fluoromethyl)-3-hydroxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H25FN2O6/c25-15-24(16-31-13-17-7-3-1-4-8-17)21(32-14-18-9-5-2-6-10-18)20(29)22(33-24)27-12-11-19(28)26-23(27)30/h1-12,20-22,29H,13-16H2,(H,26,28,30)/t20-,21-,22+,24+/m0/s1 |
InChI Key |
WJCNIYZWARRXQP-ZPFZUWPUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@]2([C@H]([C@@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)OCC4=CC=CC=C4)CF |
Canonical SMILES |
C1=CC=C(C=C1)COCC2(C(C(C(O2)N3C=CC(=O)NC3=O)O)OCC4=CC=CC=C4)CF |
Origin of Product |
United States |
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